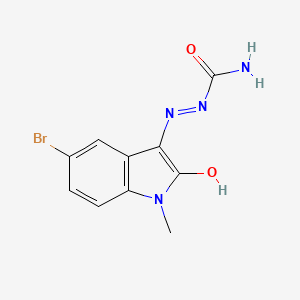
5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood. However, studies have shown that this compound can interact with specific proteins and enzymes, leading to the inhibition of their activity. This can result in the inhibition of cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone can have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, while in vivo studies have shown that it can reduce tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
The advantages of using 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone in lab experiments include its ease of synthesis, high purity, and potential applications in various scientific fields. However, its limitations include its low solubility in water and its potential toxicity, which can affect the accuracy of the results obtained in experiments.
将来の方向性
There are several future directions for the study of 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone. One potential direction is the development of new drugs based on this compound, particularly for the treatment of cancer and other diseases. Another direction is the investigation of its mechanism of action and its interactions with specific proteins and enzymes. Additionally, further studies are needed to determine its potential toxicity and its effects on human health.
Conclusion:
5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone is a chemical compound that has shown promising results in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its potential applications in the development of new drugs and its ability to inhibit the growth of cancer cells make it a compound of significant interest. However, further studies are needed to fully understand its mechanism of action, its potential toxicity, and its effects on human health.
合成法
The synthesis of 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone involves the reaction of 5-bromo-1-methyl-1H-indole-2,3-dione with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization using a suitable solvent such as ethanol. This synthesis method has been optimized to produce high yields of the compound with good purity.
科学的研究の応用
5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been screened for its anti-cancer activity and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been studied for its ability to interact with specific proteins and enzymes, which can lead to the development of new drugs. In pharmacology, this compound has been investigated for its potential use as a therapeutic agent for various diseases.
特性
IUPAC Name |
(5-bromo-2-hydroxy-1-methylindol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-15-7-3-2-5(11)4-6(7)8(9(15)16)13-14-10(12)17/h2-4,16H,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRXOXLCTRXFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-hydroxy-1-methylindol-3-yl)iminourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

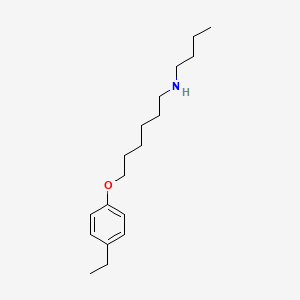
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5065718.png)
![1,8,8-trimethyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5065719.png)
![(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5065720.png)
![N-[(8-hydroxy-7-quinolinyl)(2-naphthyl)methyl]acetamide](/img/structure/B5065724.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5065728.png)
![5-(4-propoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5065733.png)

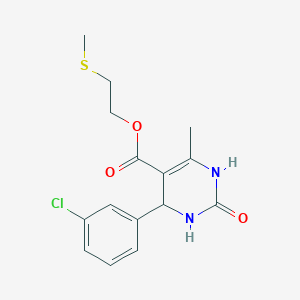
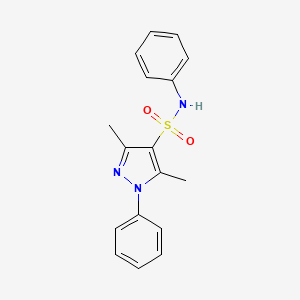

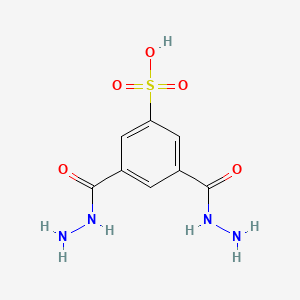
![3-chloro-4-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5065786.png)
![4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5065787.png)